Piperazin-1-yl-m-tolyl-methanone hydrochloride is a chemical compound with the molecular formula . This compound features a piperazine ring linked to a tolyl group through a methanone connection, making it significant in various fields, particularly in medicinal chemistry and industrial applications. Its structure allows for diverse interactions in biological systems, contributing to its potential therapeutic effects.
The compound is synthesized primarily through the reaction of piperazine with m-tolyl chloride in the presence of a base, typically triethylamine. The reaction is carried out in organic solvents like dichloromethane at room temperature, followed by purification methods such as recrystallization or column chromatography to achieve high purity levels .
Piperazin-1-yl-m-tolyl-methanone hydrochloride is classified as an organic compound and falls under the category of piperazine derivatives. Its specific structural features categorize it within medicinal chemistry, where it is explored for various biological activities.
The synthesis of Piperazin-1-yl-m-tolyl-methanone hydrochloride involves several critical steps:
On an industrial scale, the synthesis may involve optimized conditions such as increased temperatures and pressures to enhance yield and efficiency. Continuous flow systems and automated purification processes are often employed to ensure consistent quality and output .
The molecular structure of Piperazin-1-yl-m-tolyl-methanone hydrochloride can be represented as follows:
The compound features a piperazine ring, which is a six-membered saturated heterocyclic compound containing two nitrogen atoms, along with a methanone functional group attached to an m-tolyl moiety .
Spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy ( NMR), and mass spectrometry (MS) are commonly used to characterize this compound. These methods help confirm the structural integrity and purity of the synthesized product .
Piperazin-1-yl-m-tolyl-methanone hydrochloride can undergo various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Alkyl halides | Presence of sodium hydroxide |
Piperazin-1-yl-m-tolyl-methanone hydrochloride exhibits its biological activity primarily through interactions with specific molecular targets within biological systems. The mechanism involves binding to receptors or enzymes, potentially influencing pathways related to inflammation or cancer progression. This binding affinity is attributed to its unique structural features that enhance interaction with target sites .
Piperazin-1-yl-m-tolyl-methanone hydrochloride has diverse applications across several scientific fields:
This compound's unique structural characteristics make it valuable for ongoing research aimed at developing new therapeutic agents and understanding their mechanisms of action within biological systems.
Piperazin-1-yl-m-tolyl-methanone hydrochloride is a crystalline solid with the systematic IUPAC name 1-(3-methylbenzoyl)piperazine hydrochloride. Its molecular formula is C₁₂H₁₇ClN₂O, reflecting a protonated tertiary amine structure with a hydrochloride counterion. The compound has a CAS Registry Number of 100940-01-0, providing a unique identifier for regulatory and sourcing purposes [1] [3] [4]. Its molecular weight is 240.73 g/mol, as confirmed by multiple analytical certificates [1] [3] [5].
Key identifiers include:
CC1=CC(C(=O)N2CCNCC2)=CC=C1.Cl WAHPDTVFZNYJNH-UHFFFAOYSA-N [3] [5]The meta-substituted methyl group on the benzoyl ring and the carbonyl-linked piperazine moiety define its topology. Commercial samples specify a purity of ≥98%, validated by HPLC and elemental analysis [3]. Table 1: Molecular Identity Profile
| Property | Value |
|---|---|
| CAS Registry Number | 100940-01-0 |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| IUPAC Name | 1-(3-methylbenzoyl)piperazine hydrochloride |
| Molecular Weight (g/mol) | 240.73 |
| Canonical SMILES | CC1=CC(C(=O)N2CCNCC2)=CC=C1.Cl |
| InChIKey | WAHPDTVFZNYJNH-UHFFFAOYSA-N |
X-ray diffraction studies reveal that the hydrochloride salt crystallizes in a monoclinic system (P2₁/c space group), with the protonated piperazine nitrogen forming a strong hydrogen bond (N⁺–H···Cl⁻) of 2.98 Å. The benzoyl and piperazine rings adopt a twisted conformation with a dihedral angle of 67.5°, minimizing steric clashes between the methylphenyl group and the piperazine ring [4].
Torsional analysis via density functional theory (DFT) calculations indicates two stable conformers:
Table 2: Conformational Parameters
| Parameter | Value | Method |
|---|---|---|
| Crystal System | Monoclinic | X-ray diffraction |
| Space Group | P2₁/c | X-ray diffraction |
| N⁺–H···Cl⁻ Bond Length | 2.98 Å | X-ray diffraction |
| Dihedral Angle (C=O–N) | 67.5° | DFT Optimization |
| Energy Barrier | 4.3 kcal/mol | DFT Torsional Scan |
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1